Boc-Asp(OAll)-OH

説明

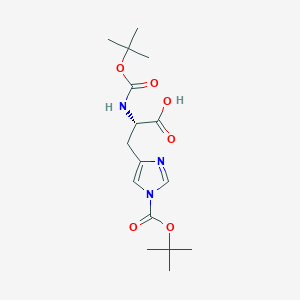

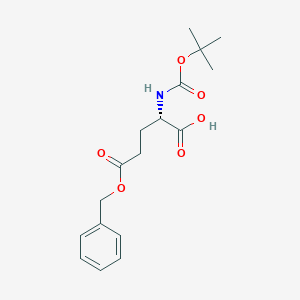

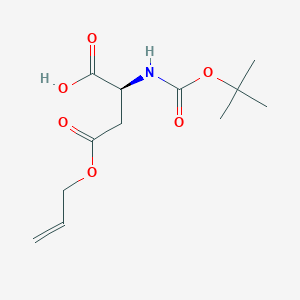

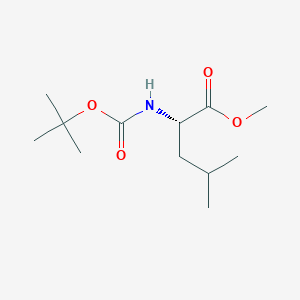

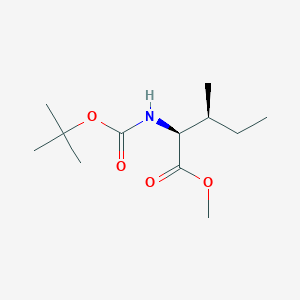

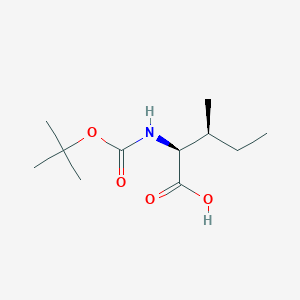

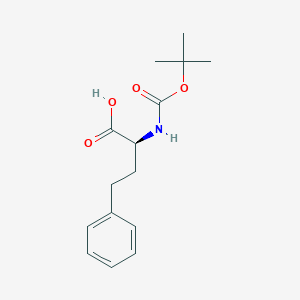

“Boc-Asp(OAll)-OH” is a chemical compound used in proteomics research . It is also known as Boc-L-aspartic acid 4-allyl ester .

Molecular Structure Analysis

The molecular formula of “Boc-Asp(OAll)-OH” is C12H19NO6 . The molecular weight is 273.28 g/mol . The structure of the molecule can be represented by the SMILES string: CC©©OC(=O)NC@@HOCC=C)C(=O)O .Physical And Chemical Properties Analysis

“Boc-Asp(OAll)-OH” is a solid compound that should be stored at room temperature . Its optical activity is [α]/D -27.0±2.0°, c = 1 in DMF .科学的研究の応用

Temporary Protecting Group in Aspartyl Peptides : Boc-Asp(OAll)-OH is used as a temporary protecting group for the β-carboxy function in aspartyl peptides. This approach facilitates the synthesis of aspartyl peptides by allowing the allyl ester to be removed under various conditions without the formation of unwanted derivatives (Kunz, Waldmann, & Unverzagt, 2009).

Solid Phase-Mediated Cyclization of Head-to-Tail Peptides : The compound is involved in the solid-phase synthesis of cyclic head-to-tail peptides. It has been observed that the chemistry used for the incorporation of Boc-Asp(OAll)-OH can lead to epimerization at the α-carbon of Asp, highlighting the challenges in peptide synthesis (Valero, Giralt, & Andreu, 1996).

Synthesis of Partially Protected Heptapeptide : Boc-Asp(OAll)-OH is used in the synthesis of a partially protected heptapeptide, which is a segment of bovine pancreatic ribonuclease. This demonstrates its utility in creating specific peptide sequences for biological studies (Hoogerhout, Schattenkerk, & Kerling, 2010).

In Catalytic Activities of Polypeptides : It is used in synthesizing various linear, cyclic, and polypeptides that demonstrate catalytic activities. These peptides have been investigated for their ability to catalyze the hydrolysis of specific substrates, showcasing the compound's role in enzymatic reaction studies (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Hydrolysis of Primary Amide Groups in Peptides : Boc-Asp(OAll)-OH has been used in the study of the hydrolysis of primary amide groups in Asn/Gln-containing peptides. This research provides insight into peptide stability and transformations under various chemical conditions (Onoprienko, Yelin, & Miroshnikov, 2000).

Safety and Hazards

作用機序

Target of Action

Boc-Asp(OAll)-OH, also known as N-tert-butyloxycarbonyl-L-aspartic acid α-allyl ester, is a derivative of the amino acid aspartic acid . The primary targets of Boc-Asp(OAll)-OH are proteins associated with amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Mode of Action

Boc-Asp(OAll)-OH interacts with its targets by masking the amino groups present in several compounds such as natural products, amino acids, and peptides . This masking is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by Boc-Asp(OAll)-OH are primarily those involving the synthesis and modification of proteins. The Boc group serves as a protective group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide bond is formed, the Boc group can be selectively removed, allowing the next amino acid to be added .

Result of Action

The result of Boc-Asp(OAll)-OH’s action is the selective formation of peptide bonds during protein synthesis. By protecting amino groups from unwanted reactions, Boc-Asp(OAll)-OH allows for the precise assembly of amino acids into proteins .

Action Environment

The action of Boc-Asp(OAll)-OH is influenced by environmental factors such as pH and temperature. The Boc group is stable under basic conditions and can be removed under acidic conditions . Therefore, the pH of the environment can significantly impact the efficacy of Boc-Asp(OAll)-OH. Additionally, temperature can affect the rate of reactions involving Boc-Asp(OAll)-OH.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMNSEVEWIDHND-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563936 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp(OAll)-OH | |

CAS RN |

132286-77-2 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)